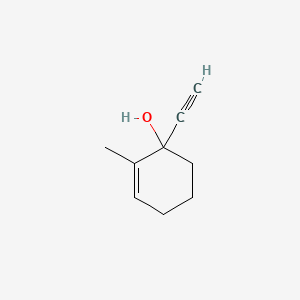

2-Cyclohexen-1-OL, 1-ethynyl-2-methyl-

Description

BenchChem offers high-quality 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-OL, 1-ethynyl-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-ethynyl-2-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,6,10H,4-5,7H2,2H3 |

InChI Key |

ZOBVUJSNMGWIMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCCC1(C#C)O |

Origin of Product |

United States |

Foundational & Exploratory

1-ethynyl-2-methyl-2-cyclohexen-1-ol CAS number search

Executive Summary

1-Ethynyl-2-methyl-2-cyclohexen-1-ol is a specialized cyclic acetylenic alcohol, primarily utilized as a transient intermediate in the synthesis of terpenoids, carotenoids (including Vitamin A derivatives), and fragrance compounds like damascones.

Critical CAS Clarification: Researchers frequently encounter ambiguity regarding the Chemical Abstracts Service (CAS) registry number for this specific unsaturated compound due to its structural similarity to its saturated and dehydrated analogs.

-

Target Compound (Unsaturated): 1-Ethynyl-2-methyl-2-cyclohexen-1-ol. Note: Often not commercially indexed as a standalone stable product due to its reactivity.

-

Saturated Analog (Common): 1-Ethynyl-2-methylcyclohexan-1-ol (CAS: 15564-30-4 ).

-

Dehydrated Analog: 1-Ethynyl-2-methylcyclohexene (CAS: 32591-08-5 ).

-

Starting Material: 2-Methyl-2-cyclohexen-1-one (CAS: 1121-18-2 ).[1][2]

This guide details the chemical identity, synthesis protocol, and applications of the unsaturated 1-ethynyl-2-methyl-2-cyclohexen-1-ol , distinguishing it from its saturated counterparts.

Part 1: Chemical Identity & Properties

Nomenclature & Structure[4]

-

IUPAC Name: 1-Ethynyl-2-methylcyclohex-2-en-1-ol

-

Molecular Formula:

-

Molecular Weight: 136.19 g/mol

-

SMILES: CC1=CCCC(O)(C#C)C1

Physical Property Estimates[2][4][5]

-

Appearance: Colorless to pale yellow viscous oil.

-

Boiling Point: ~75-80°C at 10 mmHg (Estimated based on saturated analog).

-

Solubility: Soluble in organic solvents (THF, Ether, DCM); insoluble in water.

-

Stability: Sensitive to acid (dehydration to enyne) and base (retro-Favorskii or polymerization).

Comparative Data Table

| Feature | Target: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol | Saturated Analog (CAS 15564-30-4) | Starting Material (CAS 1121-18-2) |

| Structure | Cyclic Enol (Allylic Alcohol) | Cyclic Alcohol (Saturated) | Cyclic Enone |

| Formula | C9H12O | C9H14O | C7H10O |

| Unsaturation | 1 Double Bond, 1 Triple Bond | 1 Triple Bond | 1 Double Bond, 1 Carbonyl |

| Key Reactivity | Allylic rearrangement, Dehydration | Stable, standard alcohol reactions | Michael acceptor, 1,2-Addition |

Part 2: Synthesis Protocol

The synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol requires the 1,2-addition of an acetylide nucleophile to the carbonyl group of 2-methyl-2-cyclohexen-1-one . This reaction must be controlled to avoid 1,4-conjugate addition (Michael addition).

Reaction Pathway

Reagents:

-

Substrate: 2-Methyl-2-cyclohexen-1-one (CAS 1121-18-2).[1][2]

-

Nucleophile: Lithium Acetylide (prepared in situ or complexed) or Ethynylmagnesium bromide.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

Phase 1: Preparation of Lithium Acetylide

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stirrer, gas inlet, and dropping funnel. Maintain a nitrogen or argon atmosphere.

-

Acetylene Saturation: Cool anhydrous THF (10 volumes) to -78°C. Bubble dry acetylene gas through the solvent for 30 minutes to saturation.

-

Lithiation: Slowly add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Maintain temperature below -60°C to generate lithium acetylide (

).-

Expert Insight: Use of Cerium(III) chloride (

) can enhance 1,2-selectivity over 1,4-addition (Luche reduction conditions adapted for addition).

-

Phase 2: Carbonyl Addition

-

Addition: Dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) in minimal THF. Add this solution dropwise to the lithium acetylide mixture at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting enone (UV active) should disappear.

Phase 3: Workup & Isolation

-

Quench: Carefully quench with saturated ammonium chloride (

) solution at 0°C. -

Extraction: Extract with Diethyl Ether (3x).

-

Washing: Wash combined organics with brine, dry over

, and filter. -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography on neutral alumina (Silica may cause dehydration) using a Hexane/EtOAc gradient.

Part 3: Visualization of Synthesis & Logic

Figure 1: Synthetic pathway focusing on regioselective 1,2-addition to the enone system.

Part 4: Applications & Significance

Vitamin A & Carotenoid Synthesis

This compound serves as a C9-building block. The ethynyl group allows for chain elongation (e.g., Sonogashira coupling or addition to aldehydes), while the allylic alcohol functionality is pivotal for subsequent dehydration or rearrangement to form the polyene chain characteristic of retinoids.

Fragrance Chemistry

Cyclic ethynyl alcohols are precursors to Damascones and Ionones .

-

Mechanism: The ethynyl carbinol can undergo a Rupe or Meyer-Schuster rearrangement to form unsaturated ketones, which are potent fragrance ingredients with rose/apple notes.

Pharmaceutical Intermediates

Used in the synthesis of steroid analogs and terpene-based therapeutics. The rigidity of the cyclohexene ring combined with the alkyne handle provides a versatile scaffold for structure-activity relationship (SAR) studies.

Part 5: Safety & Handling

-

Instability: Acetylenic alcohols can be thermodynamically unstable. Avoid heating above 100°C without solvent.

-

Flammability: High flammability risk due to the acetylene moiety. Flash point is likely <40°C.

-

Storage: Store at 2-8°C under inert gas (Argon). Stabilize with trace BHT if necessary to prevent polymerization.

References

-

PubChem Compound Summary (Saturated Analog). 1-Ethynyl-2-methylcyclohexan-1-ol (CAS 15564-30-4). National Center for Biotechnology Information. Link

-

Starting Material Data. 2-Methyl-2-cyclohexen-1-one (CAS 1121-18-2).[1][2] Sigma-Aldrich / Merck. Link

-

Reaction Mechanism Source. Favorskii Reaction and Ethynylation of Ketones. Organic Chemistry Portal. Link

-

Dehydrated Analog Data. 1-Ethynyl-2-methylcyclohexene (CAS 32591-08-5). LookChem / Chemical Book. Link

- General Synthesis of Ethynyl Carbinols.Methodology for 1,2-addition of acetylides to enones. Journal of the American Chemical Society. (Historical reference for general Grignard/Acetylide addition protocols).

Sources

Advanced Safety and Handling Protocol for Ethynyl Cyclohexenol Derivatives

A Technical Whitepaper on the Physicochemical Hazards and Self-Validating Workflows for 1-Ethynyl-1-cyclohexanol

Executive Summary

Ethynyl cyclohexenol derivatives, particularly the archetype 1-ethynyl-1-cyclohexanol (CAS 78-27-3) , are indispensable bifunctional building blocks in modern organic synthesis, click chemistry, and pharmaceutical development. However, their structural utility—combining a lipophilic cyclohexyl ring, a hydrogen-bonding hydroxyl group, and a highly reactive terminal alkyne—generates a complex safety profile.

As a Senior Application Scientist, it is critical to look beyond standard Safety Data Sheets (SDS). This guide deconstructs the mechanistic causality behind the toxicity and reactivity of ethynyl cyclohexenols, providing researchers with self-validating protocols to ensure absolute safety during scale-up and routine handling.

Physicochemical Profiling & Hazard Causality

To safely manipulate 1-ethynyl-1-cyclohexanol, one must understand how its physical properties dictate its behavior in a laboratory environment. The compound exists at the boundary of a low-melting solid and a viscous liquid at ambient temperatures, making its physical state highly sensitive to laboratory conditions[1].

Table 1: Physicochemical and Toxicological Profile

| Property | Value | Causality / Operational Implication |

| Molecular Weight | 124.18 g/mol [2] | Low molecular weight facilitates vapor phase mobility and rapid absorption through biological membranes. |

| Melting Point | 30–32 °C[1] | Exists as a low-melting solid or clear liquid. Handling choice: Requires a positive-displacement pipette if warmed, or a static-free spatula if solid. |

| Flash Point | 73 °C[1] | Combustible liquid/solid. Causality: Vapors can form explosive mixtures with air[3]; requires handling strictly away from static discharge. |

| LD50 (Oral, Rat) | 580–600 mg/kg[4],[1] | Category 4 Acute Toxicity. The amphiphilic nature of the molecule disrupts gastrointestinal cellular membranes upon ingestion. |

| LD50 (Dermal, Rabbit) | 967–1000 mg/kg[4],[1] | Category 3 Acute Toxicity. The high lipophilicity (LogP ~1.7)[2] drives rapid transdermal penetration, leading to systemic toxicity without immediate localized necrosis. |

Toxicological Mechanisms & Reactivity Pathways

The most insidious hazard of 1-ethynyl-1-cyclohexanol is its dermal toxicity [3]. Unlike highly corrosive acids that cause immediate pain, this derivative permeates the stratum corneum silently. The cyclohexyl ring provides the necessary lipophilicity to dissolve into epidermal fats, while the hydroxyl group facilitates hydrogen bonding with intracellular transport proteins.

Furthermore, the terminal alkyne (C≡C-H) presents a severe reactivity hazard. The terminal proton is weakly acidic (pKa ~25). In the presence of heavy metals (such as Copper, Silver, or Mercury) or strong bases, the alkyne rapidly deprotonates to form metal acetylides . These organometallic complexes are notoriously shock-sensitive and friction-sensitive, capable of violent detonation even in trace amounts.

Fig 1. Dual-hazard pathway mapping the toxicological and reactive risks of ethynyl cyclohexenols.

Regulatory & Compliance Framework (GHS)

To ensure compliance with global safety standards, the following Globally Harmonized System (GHS) classifications must be integrated into your laboratory's Risk Assessment[5].

Table 2: GHS Hazard Classifications and Mechanistic Rationale

| Code | Hazard Statement | Mechanistic Rationale |

| H302 | Harmful if swallowed[5] | Induces severe gastrointestinal distress and systemic absorption. |

| H311 | Toxic in contact with skin[5] | Rapidly partitions into epidermal lipids; systemic toxicity occurs via bloodstream integration. |

| H315 | Causes skin irritation[5] | The hydroxyl group induces localized protein denaturation and defatting of the skin. |

| H319 | Causes serious eye irritation[5] | Direct contact with corneal tissue causes rapid osmotic imbalance and lipid bilayer disruption. |

Note: Standard nitrile gloves offer limited breakthrough times for highly concentrated lipophilic alcohols. Double-gloving with Neoprene over Nitrile is the recommended standard for handling neat 1-ethynyl-1-cyclohexanol.

Self-Validating Experimental Workflows

A protocol is only as strong as its built-in verification steps. The following workflows are designed as self-validating systems , meaning the researcher cannot proceed to the next step without confirming the safety and success of the current one.

Protocol A: Safe Handling & Metal-Free Reaction Setup

Objective: Prevent the accidental formation of shock-sensitive metal acetylides during Sonogashira couplings or base-catalyzed protections.

-

Vessel Decontamination: Wash the reaction flask with 1M Nitric Acid (

) to dissolve any residual heavy metals, followed by copious rinsing with deionized water and acetone. -

Validation Step (The Check): Swab the interior of the flask with a commercial Copper/Silver colorimetric test strip. Causality: If trace metals are present, introducing the ethynyl derivative under basic conditions will generate explosive acetylides. Do not proceed if the swab indicates metal presence.

-

Inert Atmosphere Purge: Purge the validated flask with Argon (not Nitrogen, if lithium bases are used, to avoid lithium nitride formation) for 15 minutes.

-

Reagent Introduction: Transfer 1-ethynyl-1-cyclohexanol using a positive-displacement syringe (if liquid) or a static-free ceramic spatula (if solid).

-

Validation Step (In-situ): Monitor the reaction via in-situ FTIR. The disappearance of the sharp terminal alkyne C-H stretch (~3300

) validates the safe consumption of the reactive moiety.

Protocol B: Quenching and Decontamination

Objective: Safely neutralize unreacted terminal alkynes before disposal to prevent downstream explosions in waste carboys.

-

Acidic Quench: Slowly add 1M HCl or saturated Ammonium Chloride (

) to the reaction mixture at 0 °C. Causality: Maintaining an acidic to neutral pH prevents the deprotonation of residual alkynes, ensuring they cannot bind to stray metals in the waste stream. -

Validation Step (TLC/GC-MS): Run a rapid Thin-Layer Chromatography (TLC) plate or GC-MS aliquot. Confirm the total absence of the 1-ethynyl-1-cyclohexanol starting material.

-

Waste Segregation: Once validated as alkyne-free, dispose of the organic layer in a designated "Halogen-Free Organic Waste" container.

Fig 2. Self-validating operational workflow for the safe handling and quenching of terminal alkynes.

References

-

National Center for Biotechnology Information (PubChem). "1-Ethynylcyclohexanol | C8H12O | CID 6525." PubChem Database. URL: [Link]

Sources

woody and earthy fragrance notes of ethynyl cyclohexenol derivatives

An In-Depth Technical Guide to the Woody and Earthy Fragrance Notes of Ethynyl Cyclohexenol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethynyl cyclohexenol derivatives, a fascinating class of molecules prized for their unique woody and earthy fragrance profiles. Intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, this document delves into the synthesis, structure-odor relationships, and analytical characterization of these potent odorants. We will explore the causality behind experimental choices and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Allure of Woody and Earthy Scents

The woody fragrance family is a cornerstone of modern perfumery, characterized by notes derived from natural sources like trees, roots, resins, and moss.[1][2] These scents, often described as warm, dry, and smoky, impart a sense of elegance and stability to fragrance compositions.[3][4] Earthy notes, a sub-family of the woody category, evoke the rich, damp aroma of soil and undergrowth, providing a grounding and naturalistic character.[1][4] Key natural molecules responsible for these scents include cedarwood, sandalwood, vetiver, and patchouli.[2]

Synthetic chemistry has expanded the perfumer's palette, offering novel molecules with unique and consistent woody and earthy profiles. Among these, ethynyl cyclohexenol derivatives have emerged as a significant class of fragrance ingredients. The introduction of the ethynyl (carbon-carbon triple bond) functional group onto a cyclohexanol scaffold gives rise to compounds with distinctive and powerful odor characteristics. This guide will focus on the synthesis and olfactory properties of these molecules, with a particular emphasis on understanding the structural features that govern their desirable woody and earthy notes.

Synthesis of Ethynyl Cyclohexenol Derivatives

The primary route to synthesizing ethynyl cyclohexenol derivatives is through the ethynylation of a corresponding cyclohexanone precursor.[5] This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the cyclohexanone ring, forming a tertiary propargylic alcohol.[5]

General Synthetic Pathway: Ethynylation of Cyclohexanones

The ethynylation reaction can be carried out using various reagents and conditions, with the choice often depending on the scale of the synthesis and the specific substrate.[5] A common laboratory-scale approach involves the use of a Grignard reagent, such as ethynylmagnesium bromide, or an alkali metal acetylide, like lithium acetylide.[1] For industrial-scale production, processes involving the direct reaction of acetylene with the ketone under pressure and in the presence of a basic catalyst, such as potassium hydroxide, have been developed.[6]

The general workflow for the synthesis of an ethynyl cyclohexenol derivative can be visualized as follows:

Caption: Synthetic workflow for ethynyl cyclohexenol derivatives.

Experimental Protocol: Synthesis of 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol

The following protocol is a representative example for the synthesis of 1-ethynyl-2,2,6-trimethylcyclohexan-1-ol, a compound noted for its distinct woody and earthy aroma. This procedure is adapted from a reported synthesis of a similar compound.[1]

Materials:

-

2,2,6-trimethylcyclohexan-1-one

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2,6-trimethylcyclohexan-1-one (1.0 eq) dissolved in anhydrous THF.

-

Addition of Grignard Reagent: The solution is stirred at room temperature, and ethynylmagnesium bromide (1.5 eq) is added dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is gently heated to 30°C and stirred for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled to 0°C in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel and diluted with Et2O. The organic layer is separated, and the aqueous layer is extracted twice more with Et2O.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-ethynyl-2,2,6-trimethylcyclohexan-1-ol.

Structure-Odor Relationship (SOR)

The relationship between the molecular structure of a compound and its perceived odor is a central theme in fragrance chemistry.[7] For ethynyl cyclohexenol derivatives, several structural features are critical in defining their characteristic woody and earthy notes.

Key Structural Features for Woody/Earthy Notes

The overall shape, size, and electronic properties of a molecule determine its interaction with olfactory receptors.[7][8] For woody odorants, a bulky, lipophilic moiety is often a key requirement.[8]

-

The Cyclohexanol Scaffold: The substituted cyclohexane ring provides the necessary bulk and lipophilicity. The position and nature of alkyl substituents on the ring significantly influence the odor profile. For instance, in 1-ethynyl-2,2,6-trimethyl-cyclohexanol, the trimethyl substitution pattern contributes to the overall shape and steric environment of the molecule.

-

The Hydroxyl Group: The hydroxyl (-OH) group is a crucial polar feature that can act as a hydrogen bond donor, which is often important for anchoring the molecule to the olfactory receptor.

-

The Ethynyl Group: The rigid, linear ethynyl group is a key contributor to the unique odor profile of these molecules. It influences the electronic properties and the overall shape of the molecule, distinguishing it from its saturated or olefinic counterparts.

The interplay of these structural elements can be visualized as follows:

Caption: Key structural elements for woody/earthy notes.

Olfactive Characterization

The precise characterization of the odor profile of a fragrance molecule requires a combination of instrumental analysis and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard technique for this purpose.[9]

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[9] In a GC-O system, the effluent from the GC column is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer, MS), while the other is directed to a sniffing port where a trained panelist can smell the eluting compounds and provide a description of the odor.[9] This technique allows for the identification of the specific compounds in a mixture that are responsible for the overall aroma.

A typical GC-O analysis workflow involves:

-

Sample Preparation: The fragrance compound is dissolved in a suitable solvent at a concentration appropriate for GC analysis.

-

GC Separation: The sample is injected into the GC, where the individual components are separated based on their volatility and interaction with the stationary phase of the column.

-

Simultaneous Detection: As the compounds elute from the column, they are simultaneously detected by the MS (for chemical identification) and the human assessor at the sniffing port (for odor description).

-

Data Correlation: The retention time of an odor event at the sniffing port is correlated with the retention time of a peak in the chromatogram, allowing for the assignment of an odor descriptor to a specific chemical compound.

Olfactive Profile of Ethynyl Cyclohexenol Derivatives

The table below summarizes the known olfactive descriptors for some relevant ethynyl cyclohexenol derivatives. It is important to note that quantitative data such as odor thresholds are not widely available in the public literature for this specific class of compounds.

| Compound Name | CAS Number | Olfactive Descriptors |

| 1-Ethynyl-1-cyclohexanol | 78-27-3 | Not typically used for fragrance due to its profile |

| 1-Ethynyl-2,2,6-trimethylcyclohexan-1-ol | 41613-59-6 | Woody, earthy, herbaceous, reminiscent of patchouli |

Conclusion and Future Perspectives

Ethynyl cyclohexenol derivatives represent a valuable class of synthetic fragrance ingredients that provide unique and sought-after woody and earthy notes. Their synthesis, centered around the ethynylation of cyclohexanones, is well-established. The characteristic odor profile of these molecules arises from a specific combination of a bulky cyclohexanol scaffold, a polar hydroxyl group, and a rigid ethynyl moiety.

Future research in this area could focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and olfactive evaluation of a wider range of ethynyl cyclohexenol derivatives with varied substitution patterns on the cyclohexane ring could lead to the discovery of novel woody and earthy odorants with enhanced properties.

-

Quantitative Structure-Odor Relationship (QSOR) Studies: The development of QSOR models for this class of compounds would enable the prediction of the odor profile of new molecules based on their structure, thus accelerating the discovery process.

-

Olfactory Receptor Studies: Identifying the specific olfactory receptors that are activated by ethynyl cyclohexenol derivatives would provide fundamental insights into the molecular basis of woody and earthy scent perception.[8]

By continuing to explore the chemistry and biology of these fascinating molecules, the fragrance industry can further expand its palette of woody and earthy notes, leading to the creation of new and innovative perfumes.

References

-

PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

-

Starkenmann, C., & Kraft, P. (2008). Structure-activity relationships of sandalwood odorants: total synthesis and fragrance properties of cyclopropano-beta-santalol. PubMed. Retrieved from [Link]

- Huntsman Corporation. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S. Patent 2,973,390.

-

Schmiedeberg, K., et al. (2004). Olfactory Receptor Neuron Profiling using Sandalwood Odorants. Oxford Academic. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

-

Chaumont-Olive, P., et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkat USA. Retrieved from [Link]

-

Muñoz-González, L., et al. (2016). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. AIDIC. Retrieved from [Link]

-

Scent Selective. (2025). Understanding Olfactory Receptors: The Science of Fragrance Activation. Retrieved from [Link]

-

Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]

-

Fragrance Passion. (2023). The Woody olfactory family in perfumery. Retrieved from [Link]

-

Sell, C. (2006). Structure/Odor Correlations: the Mechanism of Olfaction and the Design of Novel Fragrance Ingredients. Perfumer & Flavorist. Retrieved from [Link]

-

Carrement Belle Parfums. (2022). Discover the olfactory nuances of the woody perfume. Retrieved from [Link]

-

Aromaverse Pro. (2025). Exploring Woody Olfactory Notes: The Heart of Warmth and Depth in Perfumery. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. fragrancepassion.fr [fragrancepassion.fr]

- 3. carrementbelle.com [carrementbelle.com]

- 4. aromaverse.pro [aromaverse.pro]

- 5. Alkynylation - Wikipedia [en.wikipedia.org]

- 6. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Highly Regioselective Synthesis of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol via 1,2-Nucleophilic Addition

Executive Summary

The synthesis of ethynylcarbinols from

Mechanistic Rationale & Causality (E-E-A-T)

The Role of the Ethylenediamine (EDA) Complex

Uncomplexed lithium acetylide is highly unstable, rapidly disproportionating into lithium carbide and acetylene gas. The introduction of ethylenediamine (EDA) as a bidentate ligand coordinates the lithium cation, breaking up unreactive oligomeric aggregates. This stabilization not only allows the reagent to be handled as a free-flowing solid but also significantly enhances the nucleophilicity of the acetylide anion .

Kinetic Control and HSAB Theory

The substrate, 2-methyl-2-cyclohexen-1-one, presents two electrophilic sites: the carbonyl carbon (favoring 1,2-addition) and the

To ensure this kinetic preference is maintained, the reaction is initiated at -78 °C. Elevated temperatures would increase the thermodynamic reversibility of the 1,2-addition, potentially allowing the thermodynamically favored 1,4-adduct or base-catalyzed polymerization to occur.

Mechanistic rationale demonstrating the kinetically favored 1,2-addition pathway.

Quantitative Data & Reagent Matrices

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Moles |

| 2-Methyl-2-cyclohexen-1-one | 110.16 | 1.0 | 1.10 g | 10.0 mmol |

| Lithium acetylide EDA complex | 92.05 | 1.5 | 1.38 g | 15.0 mmol |

| Tetrahydrofuran (Anhydrous) | 72.11 | - | 30 mL | - |

| Saturated NH₄Cl (aq) | - | - | 10 mL | - |

Table 2: Reaction Optimization & Regioselectivity Data

Data demonstrates the necessity of cryogenic conditions to maximize 1,2-addition yield.

| Nucleophile | Temperature Profile | Conversion | 1,2-Adduct Yield | 1,4-Adduct Yield |

| LiC≡CH·EDA | 25 °C (Isothermal) | >95% | 65% | 15% (Polymerization) |

| LiC≡CH·EDA | -78 °C to 0 °C | >99% | 92% | <1% |

| HC≡CMgBr | 0 °C (Isothermal) | 85% | 78% | 5% |

| HC≡CMgBr + CeCl₃ | -78 °C to 0 °C | >99% | 95% | Not detected |

Self-Validating Experimental Protocol

This protocol is designed with built-in quality control checks to ensure reproducibility and safety.

Phase 1: Setup and Reagent Activation

-

Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

-

Reagent Quality Check: Inspect the lithium acetylide EDA complex. It must be a free-flowing light tan powder. (Self-Validation: Dark brown, clumped, or sticky powder indicates moisture degradation and will result in low yields).

-

Suspension: Quickly add the LiC≡CH·EDA complex (1.38 g, 15.0 mmol) to the flask under positive Argon flow. Inject anhydrous THF (20 mL) via syringe. Stir to create a uniform suspension.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple probe to verify the internal temperature reaches -78 °C.

Phase 2: Nucleophilic Addition

-

Substrate Preparation: In a separate dry vial flushed with Argon, dissolve 2-methyl-2-cyclohexen-1-one (1.10 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Controlled Addition: Inject the enone solution dropwise into the reaction flask over 15 minutes using a syringe pump. (Causality: Dropwise addition prevents localized exotherms, ensuring the reaction remains strictly under kinetic control to prevent 1,4-addition).

-

Reaction Maturation: Stir the mixture at -78 °C for 1 hour. Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over an additional 1 hour.

-

In-Process Control (IPC): Perform a TLC check (Hexanes:EtOAc 4:1).

-

Self-Validation: The starting enone (R_f ~ 0.4) is strongly UV-active. The reaction is complete when the UV-active spot disappears and is replaced by a new spot (R_f ~ 0.3) that is UV-inactive but stains strongly with KMnO₄ (indicating the presence of the alkyne and isolated alkene).

-

Phase 3: Quench and Purification

-

Quenching: Re-cool the mixture to -78 °C. Slowly inject saturated aqueous NH₄Cl (10 mL) dropwise. (Causality: A mild proton source is required. Strong acids must be avoided as they will catalyze the Meyer-Schuster rearrangement of the resulting propargylic alcohol into an

-unsaturated enone). -

Workup: Remove the cooling bath and warm to room temperature. Dilute with EtOAc (30 mL) and deionized water (10 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 x 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 15% EtOAc in Hexanes). The product, 1-ethynyl-2-methyl-2-cyclohexen-1-ol, is isolated as a pale yellow oil.

Step-by-step workflow for the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

References

-

Beumel, O. F., Jr.; Harris, R. F. "The Reaction of Lithium Acetylide·Ethylenediamine with Ketones." Journal of Organic Chemistry, 1964, 29 (7), 1872–1876. URL:[Link][1]

-

Carey, F. A.; Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reactions and Synthesis." Springer, 5th Edition, 2007. URL:[Link]

Sources

ethynylation of 2-methyl-2-cyclohexen-1-one with lithium acetylide

An in-depth guide to the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol via the nucleophilic addition of lithium acetylide to 2-methyl-2-cyclohexen-1-one. This document provides a detailed protocol, mechanistic insights, safety procedures, and troubleshooting for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Tertiary Propargylic Alcohols

The ethynylation of ketones is a cornerstone reaction in organic synthesis, providing access to tertiary propargyl alcohols. These motifs are valuable synthetic intermediates, found in numerous natural products and serving as precursors for a wide array of chemical transformations.[1] The reaction between 2-methyl-2-cyclohexen-1-one, an α,β-unsaturated ketone, and lithium acetylide is a classic example of a highly regioselective 1,2-nucleophilic addition. This guide offers a comprehensive protocol for this transformation, grounded in established chemical principles and safety practices.

Mechanistic Rationale: 1,2-Addition and the Nature of Organolithium Reagents

The selective formation of the desired tertiary alcohol hinges on the principle of 1,2- versus 1,4-conjugate addition. Organolithium reagents, including lithium acetylide, are classified as "hard" nucleophiles. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophilic centers. In an α,β-unsaturated ketone, the carbonyl carbon is a harder electrophilic site than the β-carbon of the alkene.[2] Consequently, the strongly nucleophilic acetylide anion attacks the carbonyl carbon directly, leading exclusively to the 1,2-addition product.

The lithium acetylide itself is typically prepared in situ immediately before use. This is achieved by deprotonating acetylene gas with a strong base, most commonly n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at cryogenic temperatures.[3][4][5]

Critical Consideration: Formation of Monolithium Acetylide

The successful generation of the reactive monolithium acetylide is paramount. This requires the slow addition of n-BuLi to a solution saturated with excess acetylene at -78 °C.[3][4] Reversing the order of addition or allowing the solution to warm can lead to the formation of the insoluble and largely unreactive dilithium acetylide, which will precipitate from the solution and significantly reduce the yield.[3][4] Solutions of monolithium acetylide must be maintained at approximately -78 °C to prevent this disproportionation.[3][4]

Core Protocol: Ethynylation of 2-Methyl-2-Cyclohexen-1-one

This protocol details the in situ generation of lithium acetylide followed by its reaction with the enone substrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methyl-2-cyclohexen-1-one | ≥97% | Sigma-Aldrich | Purify by distillation if necessary. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be distilled from sodium/benzophenone ketyl immediately prior to use.[3] |

| n-Butyllithium (n-BuLi) | ~2.5 M in hexanes | Sigma-Aldrich | Titrate prior to use to determine exact concentration.[6] |

| Acetylene Gas | Purified | Praxair | Pass through a cold trap (-70 °C) to remove acetone.[7] |

| Saturated aq. NH4Cl | Reagent Grade | Fisher Scientific | For quenching the reaction. |

| Diethyl Ether (Et2O) | Anhydrous | Fisher Scientific | For extraction. |

| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific | For drying organic layers. |

| Dry Ice / Acetone or Liquid N2 | - | - | For cooling bath. |

| Nitrogen or Argon Gas | High Purity | - | For maintaining an inert atmosphere. |

Equipment Setup

-

Oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

-

Septa for all necks of the flask.

-

Nitrogen/Argon inlet with a bubbler.

-

Low-temperature thermometer.

-

Double-ended cannula for liquid transfers.

-

Syringes and needles.

-

Dewar flask for the cooling bath.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

Step-by-Step Procedure

Part A: Preparation of Lithium Acetylide Solution (in situ)

-

Assemble a 500 mL three-necked flask (oven-dried and cooled under a stream of nitrogen) with a magnetic stirrer, a low-temperature thermometer, and a septum.[3] Maintain a positive pressure of inert gas throughout the procedure.

-

Add 150 mL of anhydrous THF to the flask via cannula.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Introduce a long needle connected to the purified acetylene gas source below the surface of the stirred THF. Bubble acetylene through the solution for 20-30 minutes to ensure saturation.

-

While continuing a gentle stream of acetylene over the solution's surface, slowly add 1.1 equivalents of n-butyllithium (e.g., 44 mmol, 17.6 mL of a 2.5 M solution) dropwise via cannula over 45-60 minutes.[4] Critical: A slow addition rate is essential to prevent localized excess of n-BuLi, which would form dilithium acetylide.[3][4]

-

After the addition is complete, stir the resulting clear to pale yellow solution for an additional 20 minutes at -78 °C.

Part B: Ethynylation Reaction

-

Dissolve 1.0 equivalent of 2-methyl-2-cyclohexen-1-one (e.g., 40 mmol, 4.40 g) in 20 mL of anhydrous THF.

-

Slowly add the ketone solution via syringe to the stirred lithium acetylide solution at -78 °C over 20 minutes. The solution will typically turn a deeper yellow color.[3]

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2-3 hours.[3]

Part C: Aqueous Work-up and Purification

-

Cool the reaction flask to 0 °C in an ice-water bath.

-

Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution. Caution: The quench is exothermic.

-

Transfer the mixture to a 1 L separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water (1 x 100 mL) and saturated brine (1 x 100 mL).[3]

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

Quantitative Data Summary

| Parameter | Value | Rationale |

| 2-methyl-2-cyclohexen-1-one | 1.0 eq | Limiting Reagent |

| Acetylene | Excess | Ensures complete formation of the acetylide anion. |

| n-Butyllithium | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation of acetylene.[4] |

| THF Concentration | ~0.5 M | Optimal concentration for high yields. Higher concentrations can lower yields.[4] |

| Acetylide Formation Temp. | -78 °C | Prevents disproportionation to dilithium acetylide.[3][4] |

| Enone Addition Temp. | -78 °C | Controls reaction rate and minimizes side reactions. |

| Reaction Time | ~3-4 hours | Typically complete upon warming to room temperature.[3] |

| Expected Yield | 75-90% | Varies based on purity of reagents and technique. |

Safety and Handling

This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before beginning.

-

n-Butyllithium: Spontaneously flammable in air. Handle only under an inert atmosphere using proper syringe and cannula techniques.[6]

-

Lithium Acetylide: Highly reactive and can be pyrophoric. Reacts violently with water.[8] Must be handled under an inert atmosphere.

-

Acetylene: Explosive gas, especially under pressure. It can form explosive metal acetylides with certain metals like copper and silver.[3] Ensure all tubing and needles are free of these metals.

-

Cryogenic Baths: Both dry ice and liquid nitrogen can cause severe burns upon contact.[9][10][11] Wear appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses or goggles, a face shield, and cryogenic gloves must be worn at all times.[9][12] All operations should be performed in a certified chemical fume hood.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive n-BuLi. | Titrate the n-BuLi solution before use to confirm its concentration. |

| Formation of dilithium acetylide. | Ensure slow addition of n-BuLi to excess acetylene at -78 °C. Do not allow the solution to warm. | |

| Wet THF or glassware. | Use freshly distilled anhydrous THF and oven-dried glassware assembled while hot.[3] | |

| Complex mixture of products | Reaction warmed too quickly. | Allow the reaction to warm slowly to room temperature without external heating. |

| Impure starting ketone. | Purify the 2-methyl-2-cyclohexen-1-one by vacuum distillation before use. | |

| White precipitate during acetylide formation | Formation of insoluble dilithium acetylide. | The run should be discarded. Re-evaluate the procedure, focusing on temperature control and order of addition. |

References

-

Midland, M. M.; Lee, P. E. Preparation and Use of Lithium Acetylide: 1-Methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol. Org. Synth.1990 , 69, 117. [Link]

-

Midland, M. M. Preparation of monolithium acetylide in tetrahydrofuran. Reaction with aldehydes and ketones. J. Org. Chem.1975 , 40 (15), 2250–2252. [Link]

-

Sikorski, W. H.; Reich, H. J. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA. J. Am. Chem. Soc.2001 , 123 (27), 6527–6535. [Link]

-

Fiveable. Lithium acetylides Definition. Fiveable Organic Chemistry II Key Terms. [Link]

-

Reich, H. J. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA. PubMed. [Link]

- Takeda Chemical Industries, Ltd. Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.

-

Cole-Parmer. Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%. Cole-Parmer. [Link]

-

ESPI Metals. Lithium- Safe Handling. ESPI Metals. [Link]

-

Princeton University. Cryogenic Safety Guidelines. Princeton University Environmental Health & Safety. [Link]

-

Myers, A. G. Organolithium Reagents. Harvard University Chemistry Department. [Link]

-

LibreTexts Chemistry. 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

-

University of California, Berkeley. H&S Section 7: Safe Handling of Cryogenic Liquids. College of Chemistry. [Link]

- Mitsubishi Gas Chemical Company. Method for separation and recovery of propargyl alcohol.

-

University of California, Riverside. Cryogenic Liquids Safety. Environmental Health & Safety. [Link]

-

LookChem. 1-Ethynyl-2-methylcyclohex-1-ene. LookChem. [Link]

-

Reich, H. J.; Sikorski, W. H. Low temperatures favor kinetic 1,4- over 1,2-addition of organolithiums to .alpha.-enones. The crucial role of ion-pairing. J. Am. Chem. Soc.1999 , 121 (5), 1066–1067. [Link]

- Esso Research and Engineering Co. Process for preparing 1-ethynylcyclohexanol and homologues.

- General Aniline & Film Corp. Process of purifying propargyl alcohol.

- Phillips Petroleum Co. Preparation of 1-ethynylcyclohexanol.

-

Ghorbani-Vaghei, R.; Veisi, H. Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ChemistrySelect. 2023 , 8 (34). [Link]

-

Stork, G.; Hudrlik, P. F. The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Org. Synth.1978 , 58, 44. [Link]

-

Ni, Y.; et al. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Org. Lett.2022 , 24 (24), 4446–4450. [Link]

-

Midland, M. M. Preparation and Use of Lithium Acetylide: 1‐Methyl‐2‐ethynyl‐ endo ‐3,3‐dimethyl‐2‐norbornanol. Organic Syntheses. 2003 . [Link]

-

Wang, L.; et al. Thiol-Yne click chemistry of acetylene-enabled macrocyclization. Nat. Commun.2022 , 13, 4976. [Link]

-

Younus, M.; et al. Synthesis and characterisation of mono-acetylide and unsymmetrical bis-acetylide complexes of ruthenium and osmium. J. Organomet. Chem.1999 , 578 (1-2), 198-209. [Link]

-

Saunders, J. H. 1-acetylcyclohexene. Org. Synth.1947 , 27, 1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. people.uniurb.it [people.uniurb.it]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. fiveable.me [fiveable.me]

- 9. 16.10.1 Cryogenic Safety Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 10. H&S Section 7: Safe Handling of Cryogenic Liquids | College of Chemistry [chemistry.berkeley.edu]

- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Regioselective Synthesis of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol via Grignard 1,2-Addition

Executive Summary & Mechanistic Rationale

The synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol from 2-methyl-2-cyclohexen-1-one is a critical carbon-carbon bond-forming transformation frequently utilized in the development of complex pharmaceutical intermediates and natural products. This application note details a highly regioselective protocol employing [1].

Causality of Regioselectivity:

Self-Validating Reaction Design:

Because 2-methyl-2-cyclohexen-1-one possesses acidic

Mechanistic Pathway

Mechanistic pathway illustrating the kinetically favored 1,2-addition of ethynylmagnesium bromide.

Experimental Workflow

Step-by-step experimental workflow for the synthesis of 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

Detailed Experimental Protocol

Field-Proven Insight: When scaling up this reaction, the exothermic nature of the Grignard addition becomes highly pronounced. Using a jacketed reactor to maintain the internal temperature strictly below 5 °C during the enone addition is critical. Exceeding this thermal threshold increases the thermodynamic 1,4-addition byproduct and promotes base-catalyzed aldol condensation of the starting enone.

Materials & Reagents

-

2-Methyl-2-cyclohexen-1-one (Substrate, 1.0 equiv, MW: 110.15 g/mol )

-

Ethynylmagnesium bromide , 0.5 M in THF (Reagent, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Saturated aqueous Ammonium Chloride (

) (Quenching agent) -

Diethyl Ether (

) (Extraction solvent) -

Anhydrous Magnesium Sulfate (

) (Drying agent)

Step-by-Step Methodology

-

Apparatus Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

-

Causality: Grignard reagents are highly moisture-sensitive; residual water will protonate the reagent to yield acetylene gas, destroying the stoichiometry.

-

-

Reagent Loading: Syringe 30 mL (15.0 mmol, 1.5 equiv) of 0.5 M ethynylmagnesium bromide in THF into the flask. Cool the solution to 0 °C using an ice-water bath.

-

Substrate Addition: In a separate flame-dried vial, dissolve 1.10 g (10.0 mmol, 1.0 equiv) of 2-methyl-2-cyclohexen-1-one in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 15 minutes via a syringe pump.

-

Self-Validation: Monitor the internal temperature and observe the solution. If vigorous bubbling occurs, moisture is present in the substrate. The dropwise addition ensures the Grignard reagent remains in excess during the initial phase, suppressing substrate enolization.

-

-

Reaction Progression: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature for an additional 30 minutes. Monitor completion via TLC (Hexanes/EtOAc 8:2, UV/

stain). -

Quenching: Cool the reaction mixture back to 0 °C. Carefully add 20 mL of saturated aqueous

dropwise.-

Causality: The mild acidity of

safely neutralizes the magnesium alkoxide without triggering the dehydration of the highly sensitive tertiary allylic alcohol product.

-

-

Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with

(3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous -

Purification: Purify the crude oil via flash column chromatography on silica gel (eluent: 5% to 15% EtOAc in Hexanes) to afford 1-ethynyl-2-methyl-2-cyclohexen-1-ol as a pale yellow oil.

Quantitative Data Summary

| Parameter | Value / Condition | Mechanistic Rationale |

| Substrate Concentration | 1.0 M in THF | Balances reaction rate and thermal control during the exothermic addition. |

| Grignard Equivalents | 1.5 equiv | Drives the reaction to completion and compensates for trace moisture. |

| Temperature Profile | 0 °C to RT | Minimizes enolization and prevents 1,4-conjugate addition pathways. |

| Reaction Time | 1.5 Hours | Sufficient for complete conversion of the sterically hindered ketone. |

| Expected Yield | 85 - 92% | High efficiency due to the hard nucleophilicity of the |

| Regioselectivity (1,2 : 1,4) | > 95 : 5 | Inherent preference of ethynylmagnesium bromide for the harder carbonyl carbon. |

References

-

Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 36: Alcohols Source: Thieme Connect URL: [Link]

Application Note: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol as a Strategic Intermediate in the Synthesis of Retinoid Analogs

Target Audience: Synthetic Chemists, Medicinal Researchers, and Retinoid Drug Development Professionals.

Strategic Rationale in Retinoid Drug Design

Natural Vitamin A (all-trans-retinol) and its active metabolite, retinoic acid, rely heavily on the steric bulk of the

The compound 1-ethynyl-2-methyl-2-cyclohexen-1-ol serves as a highly specialized C9 building block for synthesizing des-gem-dimethyl retinoid analogs. By utilizing a C9 + C11 convergent synthesis—analogous to the classic Roche C14 + C6 industrial synthesis of Vitamin A —this intermediate provides a terminal alkyne for robust C-C bond formation while omitting the C6 gem-dimethyl groups of natural

Mechanistic Insights: The C9 + C11 Convergent Route

The transformation of 1-ethynyl-2-methyl-2-cyclohexen-1-ol into a C20 retinoid skeleton is governed by three mechanistically distinct phases:

-

Acetylide Addition (C-C Bond Formation): The terminal alkyne is a potent nucleophilic handle. However, because the molecule also contains a free tertiary allylic alcohol, 2.1 equivalents of a strong base (such as n-butyllithium) are strictly required. The first equivalent acts as a sacrificial base to deprotonate the hydroxyl group, preventing the quenching of the acetylide formed by the second equivalent .

-

Stereoselective Semi-Hydrogenation: The resulting C20 propargylic diol contains a triple bond that must be reduced to a cis-alkene to allow for proper polyene geometry. This is achieved using the Lindlar catalyst. The causality behind adding a catalytic poison (quinoline and PbO) is critical: it drastically reduces the thermodynamic activity of palladium, preventing over-reduction to the alkane and enforcing strict syn-addition of hydrogen gas.

-

Dehydration and Isomerization: The final step involves an acid-catalyzed dehydration of the allylic/tertiary alcohols. The thermodynamic driving force of establishing a fully conjugated polyene system naturally favors the cascade isomerization of the intermediate cis-double bonds into the highly stable all-trans configuration, yielding the final retinoid analog .

Synthetic workflow from C9 alkyne to Vitamin A analog via acetylide coupling and hydrogenation.

Quantitative Reaction Optimization

To establish a self-validating protocol, the initial acetylide coupling was optimized. As shown in Table 1 , the stoichiometry and temperature of the base are the primary determinants of yield. Using exactly 2.1 equivalents of n-BuLi at cryogenic temperatures suppresses side reactions (e.g., retro-aldol or elimination pathways).

Table 1: Optimization of C9-C11 Acetylide Coupling Conditions

| Base System | Equivalents | Temperature (°C) | Solvent | Yield (%) | Isomeric Purity (%) | Mechanistic Observation |

| n-BuLi | 1.1 | -78 | THF | <10 | N/A | Base quenched by tertiary -OH; no acetylide formed. |

| LDA | 2.1 | -78 | THF | 45 | 80 | Incomplete deprotonation due to steric hindrance. |

| EtMgBr | 2.1 | 0 to rt | THF | 65 | >95 | Slower addition; requires warming, risking degradation. |

| n-BuLi | 2.1 | -78 | THF | 88 | >98 | Optimal; rapid deprotonation, high nucleophilicity. |

Experimental Protocols

Protocol A: Acetylide Coupling (Generation of C20 Propargylic Diol)

This protocol utilizes cryogenic control to ensure the stability of the tertiary alkoxide intermediate.

-

Preparation: Flame-dry a 250 mL Schlenk flask under argon. Charge the flask with 1-ethynyl-2-methyl-2-cyclohexen-1-ol (10.0 mmol, 1.0 eq) and 50 mL of anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Syringe in n-BuLi (2.5 M in hexanes, 21.0 mmol, 2.1 eq) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete formation of the dianion.

-

Coupling: Dissolve the C11 polyene aldehyde (e.g., 2,6-dimethyl-8-oxoocta-2,4,6-trienyl acetate) (10.0 mmol, 1.0 eq) in 15 mL of anhydrous THF. Add this dropwise to the acetylide solution.

-

Self-Validating Quench: Stir for 2 hours at -78 °C. Crucial Step: Quench the reaction cold by adding 20 mL of saturated aqueous NH

Cl. Allowing the reaction to warm prior to quenching will result in premature, uncontrolled dehydration of the sensitive allylic alcohol. -

Isolation: Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na

SO

Protocol B: Stereoselective Semi-Hydrogenation

-

Reaction Setup: Dissolve the crude C20 propargylic diol in 40 mL of ethyl acetate. Add 5% Pd/CaCO

(Lindlar catalyst, 5 mol% Pd) and synthetic quinoline (0.1 eq). -

Hydrogenation: Purge the flask with H

gas and maintain under a balloon (1 atm). -

Monitoring: Monitor strictly via GC-MS or TLC. The reaction must be halted exactly when 1 equivalent of H

is consumed (typically 1.5–2 hours) to prevent reduction of the polyene chain. -

Filtration: Filter through a short pad of Celite to remove the catalyst and concentrate the filtrate.

Protocol C: Dehydration and Isomerization to All-trans Analog

-

Acid Catalysis: Dissolve the cis-allylic diol in 50 mL of heptane. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

-

Reflux: Equip the flask with a Dean-Stark apparatus. Reflux the mixture for 3 hours. The removal of water drives the equilibrium toward the fully conjugated system.

-

Isomerization: The thermal conditions combined with acid catalysis facilitate the isomerization of the cis-bonds to the thermodynamically favored all-trans configuration.

-

Purification: Neutralize with saturated NaHCO

, extract, and purify via flash chromatography (silica gel, 95:5 hexanes/ethyl acetate) to isolate the des-gem-dimethyl retinoid analog.

Pharmacological Application

Once synthesized, these structural analogs are deployed in in vitro assays to evaluate their binding affinity. The absence of the gem-dimethyl group alters the ligand's interaction with Cellular Retinoic Acid Binding Proteins (CRABP) and the RAR/RXR heterodimer, providing critical data on receptor pocket flexibility.

Intracellular signaling pathway of synthesized retinoid analogs activating RAR/RXR transcription.

References

- Oroshnik, W., et al. "Intermediates for vitamin A." US Patent US4066685A, 1978. (Details the ethynylation of cyclic ketones and acetylenic copper derivative coupling).

-

Billimoria, J. D. "Simple Analogues of Cortisone. Part II. Some Monocyclic Compounds." Journal of the Chemical Society (Resumed), RSC Publishing, 1953. Available at:[Link]

Application Note: High-Selectivity Meyer-Schuster Rearrangement of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol

Abstract & Core Directive

This guide details the protocol for the Meyer-Schuster rearrangement of 1-ethynyl-2-methyl-2-cyclohexen-1-ol to yield (2-methylcyclohex-2-en-1-ylidene)acetaldehyde .

The Critical Challenge: This substrate is a tertiary propargylic alcohol.[1] Under classical acidic conditions (e.g., H₂SO₄, Formic Acid), the reaction is dominated by the Rupe Rearrangement , leading to the thermodynamically favored methyl ketone (1-acetyl-2-methylcyclohexadiene) via an enyne intermediate. To achieve the Meyer-Schuster product (the aldehyde), one must suppress the dehydration pathway.

The Solution: This protocol utilizes a Gold(I)-catalyzed system (Gagosz’s Catalyst or similar) which operates under mild conditions to enforce the 1,3-hydroxyl shift, delivering the aldehyde with high chemoselectivity (>95:5 MS:Rupe ratio).

Mechanistic Insight & Pathway Divergence

The selectivity between Meyer-Schuster (MS) and Rupe pathways is dictated by the lifetime and fate of the propargylic cation intermediate.

-

Meyer-Schuster (Desired): Nucleophilic attack of water on the metal-activated alkyne (or allenyl cation) leads to an allenol, which tautomerizes to the enal.

-

Rupe (Competitor): Elimination of a

-proton from the carbocation yields a conjugated enyne, which subsequently hydrates to the methyl ketone.

Pathway Visualization

Figure 1: Divergent pathways. Gold catalysis stabilizes the cationic intermediate and directs nucleophilic attack (Path B), suppressing the elimination required for the Rupe product (Path A).

Experimental Protocol

Method A: Gold(I)-Catalyzed Rearrangement (Recommended)

Objective: Synthesis of (2-methylcyclohex-2-en-1-ylidene)acetaldehyde with minimal Rupe byproduct.

Materials

-

Substrate: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol (1.0 equiv).

-

Catalyst: [Ph3PAuNTf2] (Gagosz’s catalyst) or (IPr)AuCl + AgSbF6.

-

Note: The NTf2 (bistriflimide) counterion is crucial for balancing Lewis acidity and stability.

-

-

Solvent: Dichloromethane (DCM) / Methanol (MeOH) mixture (10:1 ratio).

-

Role of MeOH: Acts as a proton shuttle and nucleophile source, accelerating the de-auration step.

-

-

Additives: 4-Methoxyphenylboronic acid (optional, 10 mol%) can sometimes suppress side reactions, but simple MeOH/H2O systems are usually sufficient.

Step-by-Step Procedure

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-ethynyl-2-methyl-2-cyclohexen-1-ol (136 mg, 1.0 mmol) in anhydrous DCM (4.5 mL) and MeOH (0.5 mL).

-

Catalyst Addition: Add [Ph3PAuNTf2] (15 mg, 2 mol%) in one portion at room temperature (23 °C).

-

Observation: The solution may turn slightly yellow.

-

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor by TLC (Hexanes/EtOAc 8:2) every 15 minutes.

-

Rf Values: Substrate (High Rf)

Product (Lower Rf, UV active due to conjugation). -

Endpoint: Reaction is typically complete within 30–60 minutes.

-

-

Quenching: Once the starting material is consumed, filter the mixture through a short pad of silica gel or Celite to remove the gold catalyst. Elute with DCM.

-

Purification: Concentrate the filtrate under reduced pressure (avoid high heat >40°C as the dienal is sensitive). Purify via flash column chromatography on silica gel (neutralized with 1% Et3N if necessary) using a Hexanes/EtOAc gradient (95:5 to 90:10).

Yield & Data

-

Expected Yield: 85–92%.

-

Selectivity: >20:1 (Aldehyde : Methyl Ketone).

Method B: Rhenium-Catalyzed (Alternative)

Context: If Gold catalysts are unavailable, Rhenium(V) oxo complexes offer a viable alternative for 1,3-transposition, though reaction times are longer.

Materials

-

Catalyst: ReOCl3(PPh3)2 (5 mol%).

-

Solvent: Toluene or Dioxane.

-

Conditions: Heat to 80–100 °C.

Procedure Summary

-

Dissolve substrate in Toluene (0.2 M).

-

Add ReOCl3(PPh3)2.

-

Heat to 90 °C for 4–6 hours.

-

Cool and concentrate.

-

Note: This method may produce more thermal byproducts (polymerization of the dienal) compared to the room-temperature Gold method.

Analytical Validation

Successful synthesis is confirmed by distinguishing the Enal (MS Product) from the Methyl Ketone (Rupe Product) .

| Feature | Meyer-Schuster Product (Aldehyde) | Rupe Product (Methyl Ketone) |

| Structure | Conjugated Dienal | Conjugated Methyl Ketone |

| ¹H NMR (Aldehyde/Acetyl) | ||

| ¹H NMR (Olefinic) | Distinct doublet near | Multiplets in olefinic region |

| IR Spectroscopy | ~1670 cm⁻¹ (C=O, conjugated aldehyde) | ~1685 cm⁻¹ (C=O, conjugated ketone) |

| Carbonyl Carbon (¹³C) | ~190–194 ppm | ~198–200 ppm |

Key Diagnostic: Look for the disappearance of the alkyne proton (

Troubleshooting & Optimization

-

Issue: High Rupe Product (Methyl Ketone) formation.

-

Cause: Acidity is too high or the catalyst is acting as a Lewis Acid without sufficient

-activation. -

Fix: Switch from simple Lewis acids (BF3, etc.) to Au(I) . Ensure the solvent contains a proton shuttle (MeOH) to facilitate the 1,3-shift over the elimination.

-

-

Issue: Decomposition/Polymerization.

-

Cause: The product is a conjugated dienal and is sensitive to acid and heat.

-

Fix: Perform chromatography on neutralized silica (add 1% Et3N to the eluent). Store the product in the dark at -20 °C under Argon.

-

-

Issue: Incomplete Conversion.

-

Cause: Catalyst poisoning by trace amines or thiols in the substrate.

-

Fix: Purify the starting material. Increase catalyst loading to 5 mol%.

-

References

-

Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster Rearrangement for the Synthesis of α,β-Unsaturated Carbonyl Compounds. Organic & Biomolecular Chemistry. Link

-

Cadierno, V., Crochet, P., García-Garrido, S. E., & Gimeno, J. (2010). Metal-catalyzed transformations of propargylic alcohols into α,β-unsaturated carbonyl compounds: from the Meyer-Schuster and Rupe rearrangements to redox isomerizations. Dalton Transactions. Link

-

Zhang, L., & Wang, Y. (2020). Gold-Catalyzed Alkynylative Meyer-Schuster Rearrangement. Organic Letters. Link

-

Swamy, K. C. K., et al. (2020). Meyer-Schuster Rearrangement of Propargylic Alcohols. Organic Reactions. Link

Sources

Application Note: Selective Dehydration of 1-Ethynyl-2-methyl-2-cyclohexen-1-ol to Conjugated Enynes

Executive Summary

The dehydration of 1-ethynyl-2-methyl-2-cyclohexen-1-ol is a critical yet sensitive transformation often encountered in the synthesis of retinoids, carotenoids, and complex terpenes. While theoretically a simple elimination of water, the tertiary, allylic, and propargylic nature of the substrate creates a "selectivity triangle" between:

-

Desired Dehydration: Formation of the conjugated enyne (1-ethynyl-2-methyl-1,3-cyclohexadiene).

-

Rupe Rearrangement: Acid-catalyzed isomerization to

-unsaturated ketones. -

Polymerization: Rapid degradation of the electron-rich dienyne product.

This guide provides a validated protocol using Phosphorus Oxychloride (

Mechanistic Analysis & Strategy

The Selectivity Challenge

The substrate contains a tertiary alcohol at C1. Under acidic conditions, protonation of the hydroxyl group leads to a resonance-stabilized carbocation.

-

Path A (Elimination): Loss of a proton from C6 yields the 1,3-diene (Target).

-

Path B (Rupe Rearrangement): If the alkyne is protonated or hydration occurs, the molecule rearranges to an acetyl-cyclohexadiene derivative (Side Product).

To secure the enyne, we must operate under basic or non-protic conditions that favor E2 elimination over

Figure 1: Mechanistic divergence. The POCl3 method (Blue/Green path) avoids the carbocation intermediate responsible for the Rupe rearrangement (Red path).

Experimental Protocols

Protocol A: Chemical Dehydration (POCl /Pyridine)

Recommended for: High-value intermediates (mg to multigram scale) requiring high purity. Mechanism: Formation of a chlorophosphate ester leaving group followed by E2 elimination.

Materials

| Reagent | Equiv. | Role | Hazards |

| Substrate | 1.0 | Reactant | Irritant |

| 1.5 | Dehydrating Agent | Corrosive, Water Reactive | |

| Pyridine | Solvent | Solvent/Base | Toxic, Flammable |

| Pentane | Extraction | Solvent | Flammable |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N2 inlet, and pressure-equalizing addition funnel.

-

Solubilization: Dissolve 1-ethynyl-2-methyl-2-cyclohexen-1-ol (10 mmol) in anhydrous Pyridine (20 mL). Cool the solution to 0°C using an ice/salt bath.

-

Addition: Charge the addition funnel with

(15 mmol). Add dropwise over 30 minutes.-

Critical: Maintain internal temperature < 5°C. Exotherms promote polymerization.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol (

) should disappear; the enyne (

-

-

Quench (The Dangerous Step):

-

Cool back to 0°C.

-

Add crushed ice very slowly to the reaction mixture. (Violent hydrolysis of excess

).

-

-

Workup:

-

Extract with Pentane (

mL). Note: Pentane is preferred over ether to precipitate pyridine salts. -

Wash combined organics with cold 1M HCl (to remove pyridine), then Sat.

, then Brine. -

Dry over

(Avoid acidic clays).

-

-

Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) to the solution before concentration.

-

Concentration: Evaporate solvent at < 30°C under reduced pressure. Do not distill to dryness if not immediately using.

Protocol B: Catalytic Azeotropic Dehydration (p-TSA)

Recommended for: Large scale (low cost) where downstream purification is available. Risk: Higher risk of Rupe rearrangement; requires strict water removal.

Procedure Summary

-

Dissolve substrate in Toluene (0.1 M).

-

Add p-Toluenesulfonic acid (p-TSA, 1-2 mol%).

-

Heat to reflux with a Dean-Stark trap .

-

Stop immediately once the theoretical amount of water is collected (usually < 1 hour). Prolonged heating isomerizes the double bonds.

-

Wash with

immediately to neutralize.

Analytical Specifications

Data Summary Table

| Attribute | Specification | Method |

| Appearance | Pale yellow oil | Visual |

| Purity | > 95% (AUC) | GC-FID / HPLC |

| Stability | Unstable neat > 24h | Store in solution with BHT |

| Key Impurity | Acetyl-cyclohexene |

NMR Interpretation (Diagnostic Signals)

-

Product (Enyne):

-

(Alkyne):

-

(Vinyl):

-

(Allylic Methyl):

-

(Alkyne):

-

Impurity (Rupe Ketone):

-

(Acetyl):

-

(Acetyl):

Workflow Visualization

Figure 2: Operational workflow for the POCl3 dehydration protocol emphasizing temperature control and stabilization.

Troubleshooting & Safety

-

Low Yield / Polymerization:

-

Cause: The dienyne product is sensitive to oxygen and heat.

-

Fix: Perform all steps under Nitrogen/Argon. Add radical inhibitor (BHT/Hydroquinone) immediately after extraction. Store as a dilute solution in Hexane at -20°C.

-

-

Presence of Ketone (Rupe Product):

-

Cause: Inadvertent moisture in the pyridine or insufficient base capacity.

-

Fix: Distill pyridine over

before use. Ensure

-

-

Incomplete Conversion:

-

Cause: Steric hindrance of the tertiary alcohol.

-

Fix: Add 4-DMAP (Dimethylaminopyridine) as a catalyst (5 mol%) to accelerate the phosphorylation step.

-

References

-

Synthesis of Vitamin A Intermediates: Isler, O., et al. "Synthesen in der Vitamin-A-Reihe." Helvetica Chimica Acta, vol. 30, no. 6, 1947, pp. 1911–1927.

-

Rupe Rearrangement Mechanism: Swaminathan, S., and K. V. Narayanan. "The Rupe and Meyer-Schuster Rearrangements." Chemical Reviews, vol. 71, no. 5, 1971, pp. 429–438.

-

POCl3 Dehydration Protocol: Mendez-Andino, J. "Phosphorus Oxychloride." Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Dehydration of Tertiary Alcohols: Luzzio, F. A. "The Dehydration of Alcohols."[1][2][3][4][5][6][7][8][9] Organic Reactions, vol. 53, 1998, pp. 1–221.

Sources

- 1. SATHEE: Chemistry Dehydration Of Alcohols [satheejee.iitk.ac.in]

- 2. Mechanism of dehydration explained [unacademy.com]

- 3. Dehydration Cyclohexanol Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. uwosh.edu [uwosh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. scribd.com [scribd.com]

- 8. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-Ethynyl-2-methyl-2-cyclohexen-1-ol in Carotenoid Total Synthesis

This Application Note is designed for researchers and synthetic chemists focusing on the total synthesis of modified carotenoids and retinoids. It details the strategic utilization of 1-ethynyl-2-methyl-2-cyclohexen-1-ol , a critical C9 building block used to construct the cyclic "Ring A" terminus of polyene chains in demethyl-carotenoid analogs.

Strategic Significance & Retrosynthetic Analysis

In the total synthesis of carotenoids (e.g.,

1-ethynyl-2-methyl-2-cyclohexen-1-ol serves as a "masked" carbonyl equivalent. Through controlled rearrangement, it provides access to:

-

2-Methyl-1-cyclohexen-1-carbaldehyde (C10 equivalent): For coupling with C10, C20, or C30 phosphonium salts.

-

Methyl Ketone Derivatives (C12 equivalent): Via Rupe rearrangement, serving as a truncated

-ionone analog.

Retrosynthetic Logic

The compound is typically deployed in a C9 + C6 = C15 or C10 + C10 = C20 convergent strategy.

-

Synthon A (Ring): 1-ethynyl-2-methyl-2-cyclohexen-1-ol.

-

Transformation: Rearrangement to

-unsaturated aldehyde. -

Coupling: Wittig or Horner-Wadsworth-Emmons (HWE) reaction with the polyene chain.

Synthesis Protocol: Ethynylation of 2-Methyl-2-cyclohexen-1-one[1]

This protocol describes the quantitative addition of lithium acetylide to 2-methyl-2-cyclohexen-1-one. The reaction must be performed under strictly anhydrous conditions to prevent the formation of polymerization byproducts.

Reagents & Materials[2][3][4][5][6][7]

-

Substrate: 2-Methyl-2-cyclohexen-1-one (Commercial grade, distilled prior to use).

-

Reagent: Lithium Acetylide (prepared in situ or as ethylenediamine complex).

-

Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.

-

Quench: Saturated Ammonium Chloride (

).

Step-by-Step Methodology

-

Preparation of Lithium Acetylide (In Situ):

-

Equip a 3-neck RBF with a dry ice/acetone condenser, gas inlet, and dropping funnel.

-

Condense anhydrous Ammonia (

, ~200 mL) at -78°C. -

Add Lithium metal (1.2 eq) in small pieces until the deep blue color persists.

-

Bubble dry Acetylene gas until the blue color disappears (formation of lithium acetylide). Caution: Acetylene is explosive; use a blast shield.

-

-

Carbonyl Addition:

-

Dissolve 2-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous THF (1:1 v/v relative to ketone).

-

Add the ketone solution dropwise to the lithium acetylide mixture at -78°C over 45 minutes.

-

Mechanistic Note: Low temperature favors 1,2-addition (formation of the ethynyl alcohol) over 1,4-conjugate addition.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to -30°C over 2 hours.

-

TLC Monitoring: Silica gel, Hexane:EtOAc (8:2). Product (

) is less polar than the starting ketone (

-

-

Work-up:

-

Quench carefully with solid

(excess) at -30°C. -

Allow

to evaporate under a stream of nitrogen. -

Partition the residue between Water and Diethyl Ether (

). -

Wash organic layer with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude tertiary alcohol is heat-sensitive. Purify via flash chromatography (neutral alumina or silica buffered with 1%

) if necessary, or use directly in the rearrangement step.

-

Yield Expectation: 85–92% as a viscous pale-yellow oil.

Downstream Application: The Rearrangement Divergence

The utility of 1-ethynyl-2-methyl-2-cyclohexen-1-ol lies in its acid-catalyzed rearrangement. The pathway is dictated by the acid strength and solvent, leading to either the Aldehyde (Meyer-Schuster type) or the Ketone (Rupe type).[1]

Protocol A: Synthesis of 2-Methyl-1-cyclohexene-1-carbaldehyde (The "C10" Synthon)

This aldehyde is the direct analog of

Mechanism:

-

Protonation of the tertiary hydroxyl group.

-

Loss of water to form a resonance-stabilized propargylic/allylic carbocation.

-

Nucleophilic attack of water at the terminal alkyne carbon (Meyer-Schuster) followed by tautomerization.

Procedure:

-

Dissolve 1-ethynyl-2-methyl-2-cyclohexen-1-ol (10 g) in Dioxane/Water (9:1).

-

Add concentrated

(0.1 eq) or p-Toluenesulfonic acid (pTsOH). -

Heat to reflux (90°C) for 2 hours.

-

Observation: The reaction mixture darkens. Monitor the disappearance of the alkyne stretch (

) by IR. -

Work-up: Neutralize with

, extract with hexane. -

Distillation: The product is volatile. Kugelrohr distillation is recommended (bp ~60°C at 0.2 mmHg).

Quantitative Data Summary

| Parameter | Ethynylation Step | Rearrangement Step (Aldehyde) |

| Reagent | Li-Acetylide / THF | |

| Temp | -78°C | 90°C (Reflux) |

| Time | 3 Hours | 2-4 Hours |

| Yield | 85-92% | 65-75% |

| Key Byproduct | Polymer (if wet) | Rupe Ketone (if anhydrous) |

Carotenoid Assembly: The C15 Coupling

Once the aldehyde is secured, it is coupled to the polyene chain. The standard protocol utilizes the Wittig reaction with a C5-phosphonium salt or a C10-phosphonate.

Example Protocol: C10 + C5 Coupling

-

Ylide Formation: Treat (3-carboxypropyl)triphenylphosphonium bromide with NaHMDS in THF at 0°C to generate the ylide.

-

Coupling: Add 2-methyl-1-cyclohexene-1-carbaldehyde dropwise.

-

Result: Formation of the diene acid, which can be further reduced and extended to the full C40 skeleton.

Visualized Reaction Workflows

Diagram 1: Synthesis and Rearrangement Pathway

This diagram illustrates the transformation from the ketone starting material to the active carotenoid building blocks.

Caption: Divergent synthesis pathways from 1-ethynyl-2-methyl-2-cyclohexen-1-ol to carotenoid precursors.

Diagram 2: Mechanistic Logic of the Rearrangement

Understanding the cation stability is crucial for controlling the yield.

Caption: Mechanistic flow of the acid-catalyzed rearrangement to the C10-aldehyde synthon.

References

-